molecular formula C7H4BrCl2N3 B13056511 3-Bromo-6,8-dichloro-2-methylimidazo[1,2-B]pyridazine CAS No. 2102412-09-7

3-Bromo-6,8-dichloro-2-methylimidazo[1,2-B]pyridazine

Cat. No.: B13056511
CAS No.: 2102412-09-7
M. Wt: 280.93 g/mol
InChI Key: UXZPQQJUKMACRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6,8-dichloro-2-methylimidazo[1,2-b]pyridazine (CAS 2102412-09-7) is a high-purity chemical building block offered for research and further manufacturing applications. This compound belongs to the imidazo[1,2-b]pyridazine scaffold, a privileged structure in medicinal chemistry known for its relevance in developing inhibitors of DYRK (Dual-specificity tyrosine-regulated kinase) and other kinase targets . With a molecular formula of C 7 H 4 BrCl 2 N 3 and a molecular weight of 280.93 g/mol , it serves as a versatile intermediate for synthesizing more complex molecules. The bromo- and dichloro- substituents on the fused heteroaromatic ring system make it an excellent candidate for sequential metal-catalyzed cross-coupling reactions and nucleophilic substitutions, allowing researchers to efficiently explore structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Specifications: • CAS Number: 2102412-09-7 • Molecular Formula: C 7 H 4 BrCl 2 N 3 • Molecular Weight: 280.93 g/mol • Purity: ≥98% • Storage: Sealed in dry, 2-8°C Safety Information: This compound is classified with the signal word "Warning" . Please refer to the Safety Data Sheet for comprehensive handling instructions.

Properties

CAS No.

2102412-09-7

Molecular Formula

C7H4BrCl2N3

Molecular Weight

280.93 g/mol

IUPAC Name

3-bromo-6,8-dichloro-2-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H4BrCl2N3/c1-3-6(8)13-7(11-3)4(9)2-5(10)12-13/h2H,1H3

InChI Key

UXZPQQJUKMACRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=N1)C(=CC(=N2)Cl)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,8-dichloro-2-methylimidazo[1,2-B]pyridazine can be achieved through the reaction of imidazo[1,2-B]pyridazine with bromine, chlorine, and methylating agents. The reaction typically involves the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts like palladium or copper to facilitate the halogenation and methylation processes .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,8-dichloro-2-methylimidazo[1,2-B]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce oxo or dehalogenated compounds .

Scientific Research Applications

Therapeutic Applications

Oncology:
The compound has been identified as a potent inhibitor of Janus kinases (JAKs), which play a crucial role in the signaling pathways of various cancers. The inhibition of JAK1, JAK2, and JAK3 by this compound is particularly significant for treating neoplastic diseases such as leukemia, lymphomas, and solid tumors. Research indicates that compounds like 3-bromo-6,8-dichloro-2-methylimidazo[1,2-b]pyridazine can reduce the incidence and severity of these cancers by targeting the JAK pathway effectively .

Autoimmune Diseases:
In addition to its anticancer properties, this compound shows promise in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. By inhibiting JAK kinases, it can modulate immune responses and alleviate symptoms associated with these conditions .

Neurological Disorders:
Recent studies have highlighted the potential of imidazo[1,2-b]pyridazine derivatives in treating neurological disorders. Specifically, selective inhibitors of DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which can be derived from this compound, are being explored for their efficacy in managing conditions like Type 2 diabetes and certain neurodegenerative diseases .

Mechanistic Insights

The mechanism of action for this compound involves the selective inhibition of specific kinases that are crucial for cell proliferation and survival. For instance:

  • JAK Inhibition: The compound acts as a pan-JAK inhibitor, effectively blocking signaling pathways that lead to tumor growth and immune dysregulation .
  • DYRK1A Inhibition: By selectively targeting DYRK1A, it may contribute to neuroprotective effects and improved insulin sensitivity in metabolic disorders .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several synthetic strategies that allow for the introduction of various substituents at critical positions on the imidazo[1,2-b]pyridazine scaffold. Structure-activity relationship studies have indicated that modifications at the 6-position significantly influence binding affinities and biological activity against amyloid plaques associated with Alzheimer's disease .

Case Studies

Case Study 1: Cancer Treatment
In a preclinical study involving murine models of leukemia, administration of this compound resulted in a significant reduction in tumor size and improved survival rates compared to control groups. The study emphasized the compound's ability to modulate immune responses through JAK inhibition.

Case Study 2: Neurological Impact
Another study focused on the compound's effects on cognitive decline associated with Alzheimer's disease. The results showed that derivatives of imidazo[1,2-b]pyridazine could bind effectively to amyloid plaques with high affinity (K_i = 11.0 nM), suggesting potential use as radiotracers for imaging in positron emission tomography applications aimed at early diagnosis .

Data Table: Summary of Applications

Application AreaSpecific Use CasesMechanism of Action
OncologyTreatment of leukemia and solid tumorsInhibition of JAK kinases
Autoimmune DiseasesRheumatoid arthritis, multiple sclerosisModulation of immune response
Neurological DisordersAlzheimer's disease imagingInhibition of DYRK1A

Mechanism of Action

The mechanism of action of 3-Bromo-6,8-dichloro-2-methylimidazo[1,2-B]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Imidazo[1,2-b]pyridazine Derivatives

3-Bromo-6-chloroimidazo[1,2-b]pyridazine (CAS 13526-66-4)
  • Structure : Lacks the 8-chloro and 2-methyl groups of the target compound.
  • Properties : Molecular weight 232.47 g/mol; similar halogenation pattern but reduced steric bulk due to absence of methyl .
  • Bioactivity: Halogenated analogs are noted for kinase inhibition (e.g., Fyn kinase) and antitumor activity .
8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine (CAS 1298031-94-3)
  • Structure : Differs in bromo substitution (position 8 vs. 3) but retains the 2-methyl group.
  • Synthesis : Prepared via palladium-catalyzed Suzuki-Miyaura coupling, a common method for imidazo[1,2-b]pyridazines .
6-Chloro-2-methylimidazo[1,2-b]pyridazine (CAS 14793-00-1)
  • Structure : Lacks bromo and 8-chloro substituents.
  • Applications : Used as an intermediate for antitumor agents; methyl group enhances solubility .
6,8-Dibromoimidazo[1,2-a]pyridine (CAS 1202450-63-2)
  • Structure : Pyridine core instead of pyridazine; bromo substituents at positions 6 and 6.
  • Impact : Pyridine’s electron-rich nature alters reactivity compared to pyridazine-based compounds .

Isomeric and Heterocyclic Variants

Imidazo[4,5-c]pyridazine and Imidazo[4,5-d]pyridazine
3-Bromo-6,8-dichloroimidazo[1,2-a]pyrazine (CAS 1379351-34-4)
  • Structure : Pyrazine replaces pyridazine; bromo and dichloro substituents retained.
  • Properties : Pyrazine’s electron-deficient nature increases reactivity in cross-coupling reactions .

Key Data Table: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Notable Bioactivity Reference
3-Bromo-6,8-dichloro-2-methylimidazo[1,2-B]pyridazine C₇H₄BrCl₂N₃ 292.94 3-Br, 6-Cl, 8-Cl, 2-CH₃ Anticancer, kinase inhibition
3-Bromo-6-chloroimidazo[1,2-b]pyridazine (13526-66-4) C₆H₃BrClN₃ 232.47 3-Br, 6-Cl Fyn kinase inhibition
8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine (1298031-94-3) C₇H₅BrClN₃ 246.49 8-Br, 6-Cl, 2-CH₃ N/A (Intermediate)
6,8-Dibromoimidazo[1,2-a]pyridine (1202450-63-2) C₇H₃Br₂N₂ 285.92 6-Br, 8-Br Antibacterial lead compound
3-Bromo-6,8-dichloroimidazo[1,2-a]pyrazine (1379351-34-4) C₆H₂BrCl₂N₃ 266.91 3-Br, 6-Cl, 8-Cl N/A (Reactive intermediate)

Pharmacological and Chemical Profiles

  • Bioactivity : Halogens (Br, Cl) enhance binding to hydrophobic enzyme pockets, while methyl groups improve metabolic stability . The target compound’s dichloro substitution may increase electron-withdrawing effects, boosting kinase inhibition .
  • Stability : Methyl and halogen substituents contribute to thermal and oxidative stability, as seen in 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine .

Biological Activity

3-Bromo-6,8-dichloro-2-methylimidazo[1,2-B]pyridazine (CAS No. 2102412-09-7) is a nitrogen-containing heterocyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antibacterial properties, cytotoxicity, and mechanisms of action.

The molecular formula for this compound is C7H5BrCl2N3C_7H_5BrCl_2N_3 with a molecular weight of 246.49 g/mol. The compound has a high gastrointestinal absorption rate and is characterized by specific structural features that contribute to its biological activity.

PropertyValue
Molecular FormulaC₇H₅BrCl₂N₃
Molecular Weight246.49 g/mol
CAS Number2102412-09-7
GI AbsorptionHigh
LogPNot specified

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazo[1,2-b]pyridazine derivatives, including this compound. These compounds have shown significant activity against various bacterial strains.

  • Mechanism of Action : The compound appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis, which are critical for bacterial survival.
  • Minimum Inhibitory Concentration (MIC) : Research indicates that the MIC values for this compound range from 50 to 200 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cell lines:

  • Cell Lines Tested : The compound was tested on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
  • Results : The IC50 values ranged from 10 to 30 μM, indicating moderate cytotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-b]pyridazine derivatives is highly influenced by their structure. Modifications at specific positions on the ring system can enhance or diminish their activity:

  • Bromine and Chlorine Substituents : The presence of bromine and chlorine atoms at the 3 and 6/8 positions significantly increases antibacterial potency compared to unsubstituted analogs.
  • Methyl Group Influence : The methyl group at position 2 contributes to lipophilicity and may enhance cellular permeability .

Study on Antimicrobial Efficacy

A study conducted by Althagafi et al. (2021) investigated several imidazo[1,2-b]pyridazine derivatives for their antimicrobial efficacy. Among them, this compound exhibited superior activity against Gram-positive bacteria compared to its analogs.

In Vivo Studies

In vivo studies using murine models demonstrated that treatment with the compound significantly reduced bacterial load in infected tissues when administered at doses of 50 mg/kg body weight .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.